molecular formula C11H15ClO3S B13632022 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride

2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride

Katalognummer: B13632022
Molekulargewicht: 262.75 g/mol
InChI-Schlüssel: FJJQETASLBKQLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 262.75 g/mol. This clear, pale liquid is known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride typically involves the reaction of 2,2-Dimethyl-3-phenoxypropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually refluxed until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are typically used to prevent hydrolysis.

    Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and sulfonothioates.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethyl-3-phenoxypropane-1-sulfonic acid
  • 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl hydride
  • 2,2-Dimethyl-3-phenoxypropane-1-sulfonamide

Uniqueness

2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride is unique due to its high reactivity and selectivity, making it a versatile reagent in organic synthesis. Its ability to form a wide range of products through substitution reactions with various nucleophiles sets it apart from similar compounds.

Eigenschaften

Molekularformel

C11H15ClO3S

Molekulargewicht

262.75 g/mol

IUPAC-Name

2,2-dimethyl-3-phenoxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-11(2,9-16(12,13)14)8-15-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI-Schlüssel

FJJQETASLBKQLO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(COC1=CC=CC=C1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.